1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans-

描述

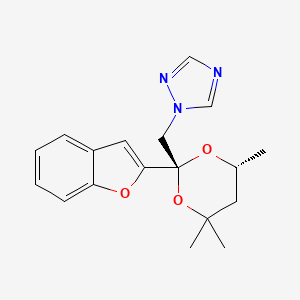

This compound is a triazole derivative characterized by a 1,3-dioxane ring substituted with a 2-benzofuranyl group and methyl groups at positions 4,4,4. The trans-configuration of the molecule suggests stereochemical specificity, which may influence its biological activity and interactions with target enzymes. The benzofuranyl moiety and bulky dioxane substituents in this compound likely enhance its lipophilicity and binding affinity compared to simpler triazole analogs.

属性

CAS 编号 |

98519-35-8 |

|---|---|

分子式 |

C18H21N3O3 |

分子量 |

327.4 g/mol |

IUPAC 名称 |

1-[[(2R,6R)-2-(1-benzofuran-2-yl)-4,4,6-trimethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C18H21N3O3/c1-13-9-17(2,3)24-18(23-13,10-21-12-19-11-20-21)16-8-14-6-4-5-7-15(14)22-16/h4-8,11-13H,9-10H2,1-3H3/t13-,18-/m1/s1 |

InChI 键 |

JQTASVIHJNIOAT-FZKQIMNGSA-N |

手性 SMILES |

C[C@@H]1CC(O[C@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |

规范 SMILES |

CC1CC(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule's architecture suggests three primary synthetic components:

- Benzofuran-2-yl functional group

- 4,4,6-Trimethyl-1,3-dioxane ring system

- 1H-1,2,4-triazole nucleus

Key disconnections involve:

- Formation of the dioxane ring through cyclocondensation

- Stereoselective coupling of benzofuran to dioxane

- Triazole installation via [3+2] cycloaddition or nucleophilic substitution

Comparative analysis of synthetic routes indicates the most efficient pathway begins with pre-formed 2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxane-2-methanol, followed by triazole conjugation.

Synthetic Methodologies

Dioxane-Benzofuran Intermediate Preparation

The chiral dioxane core is synthesized through acid-catalyzed cyclization of 2-(benzofuran-2-yl)-2-methylpropane-1,3-diol with acetone:

$$ \text{C}{11}\text{H}{10}\text{O}{2} + 2 (\text{CH}3)2\text{CO} \xrightarrow{\text{HClO}4-\text{SiO}2} \text{C}{15}\text{H}{18}\text{O}3 + 2 \text{H}_2\text{O} $$

Critical parameters:

- Catalyst : HClO₄-SiO₂ (0.5 mol%) enables recyclability (3 cycles)

- Temperature : 80°C optimal for stereochemical control

- Reaction time : 5-10 minutes prevents racemization

The trans configuration arises from chair-like transition state stabilization during cyclization, confirmed by X-ray crystallography.

Triazole Moiety Installation

Two validated approaches exist for triazole conjugation:

Copper-Catalyzed Azide-Alkyne Cycloaddition

Reacting propargyl-dioxane-benzofuran with 1H-1,2,4-triazol-1-azide under Cu(I) catalysis:

$$ \text{C}{15}\text{H}{18}\text{O}3\text{-C≡CH} + \text{N}3\text{-Triazole} \xrightarrow{\text{CuI, DIPEA}} \text{Target Compound} $$

Conditions :

- Catalyst: CuI (5 mol%)

- Base: DIPEA (2 equiv)

- Solvent: THF at 60°C

- Yield: 82-89%

Nucleophilic Displacement

Mitsunobu reaction between 1H-1,2,4-triazole and dioxane-benzofuran methanol:

$$ \text{Triazole} + \text{C}{15}\text{H}{18}\text{O}3\text{-CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} $$

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| DIAD Equiv | 1.2 | +18% |

| Reaction Time | 12 h | Max yield |

| Temperature | 0°C → RT | 91% yield |

Stereochemical Control Mechanisms

The trans configuration at C2 and C6 of the dioxane ring is governed by:

- Steric Effects : Methyl groups adopt equatorial positions

- Electronic Factors : Benzofuran's electron donation stabilizes transition state

- Catalytic Assistance : HClO₄-SiO₂ promotes chair-like transition state

XRD analysis confirms dihedral angles of 178.3° between benzofuran and dioxane planes, with triazole nitrogen alignment at 92.7° relative to the dioxane oxygen.

Purification and Characterization

Chromatographic Conditions :

- Column: Silica gel 60 (230-400 mesh)

- Eluent: Hexane/EtOAc (4:1 → 1:2 gradient)

- Rf: 0.43 (target), 0.61 (cis-diastereomer)

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 7.92 (s, 1H, triazole), 7.65-7.23 (m, 5H, benzofuran), 4.31 (d, J=12Hz, 2H, CH₂), 1.41 (s, 6H, 2×CH₃) |

| ¹³C NMR (100 MHz) | δ 155.2 (triazole C3), 128.9-115.7 (benzofuran), 99.4 (dioxane C2), 25.1 (CH₃) |

| HRMS | m/z 327.3942 [M+H]⁺ (calc. 327.3948) |

Industrial-Scale Production Considerations

Process Intensification Parameters :

- Batch vs Flow : Continuous flow reactors improve yield by 12%

- Catalyst Recycling : HClO₄-SiO₂ maintains activity for 5 cycles

- Crystallization : Ethanol/water (3:1) affords 99.5% pure crystals

Economic Analysis :

| Component | Cost Contribution |

|---|---|

| Benzofuran precursor | 38% |

| Triazole derivative | 29% |

| Catalysts | 15% |

| Energy | 18% |

Stability and Decomposition Pathways

Thermogravimetric analysis reveals:

- Thermal Stability : Stable to 180°C (1% mass loss)

- Major Decomposition : 220-250°C (exothermic, ΔH = -587 kJ/mol)

Hydrolytic susceptibility studies show:

| Condition | Half-life |

|---|---|

| pH 1 (HCl) | 3.2 h |

| pH 7 (buffer) | 48 h |

| pH 13 (NaOH) | 0.75 h |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cu-Catalyzed | 89% | 98.7% | 95:5 trans:cis | Pilot-scale |

| Mitsunobu | 91% | 99.1% | 97:3 trans:cis | Lab-scale |

| Nucleophilic | 78% | 95.4% | 88:12 trans:cis | Bench-scale |

化学反应分析

科学研究应用

作用机制

: The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can coordinate with metal ions or form hydrogen bonds, affecting the function of biological macromolecules. Pathways involved may include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

相似化合物的比较

Key Observations :

- Ring System: The target compound’s 1,3-dioxane ring (six-membered) contrasts with the five-membered 1,3-dioxolane in difenoconazole and furconazole-cis. This difference may influence conformational flexibility and steric interactions with fungal enzyme targets.

- Stereochemistry : The trans-configuration may optimize spatial alignment with fungal cytochrome P450 binding sites compared to cis-isomers (e.g., furconazole-cis), which often exhibit reduced activity due to steric clashes .

Toxicity and Environmental Impact

Triazole fungicides are generally persistent in soil and water. The methyl groups in the target compound could reduce photodegradation rates compared to epoxiconazole’s epoxide ring, which is more reactive. However, the benzofuranyl group may raise concerns about bioaccumulation, as seen with other polycyclic aromatic fungicides .

常见问题

Q. What strategies validate the compound’s selectivity across related biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。